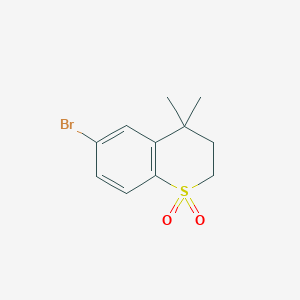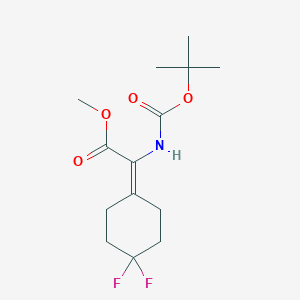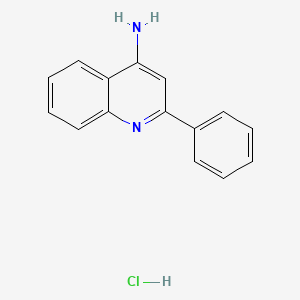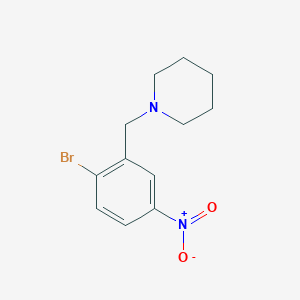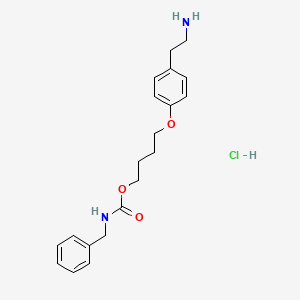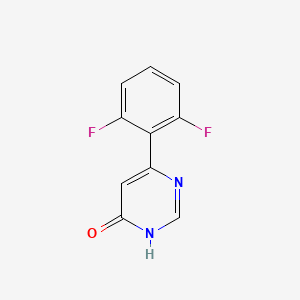
6-(2,6-Difluorofenil)pirimidin-4-ol
Descripción general
Descripción
6-(2,6-Difluorophenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C10H6F2N2O and its molecular weight is 208.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2,6-Difluorophenyl)pyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2,6-Difluorophenyl)pyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oncología: Tratamiento del cáncer de mama
6-(2,6-Difluorofenil)pirimidin-4-ol: los derivados se han explorado por su potencial en el tratamiento del cáncer de mama. La estructura del compuesto es similar a la de Palbociclib, un fármaco desarrollado por Pfizer para el tratamiento del cáncer de mama con receptor de estrógenos positivo . La parte piridopirimidínica, que está presente en este compuesto, juega un papel crucial en la inhibición de las cinasas dependientes de ciclinas, un proceso esencial en el desarrollo de terapias contra el cáncer .
Aplicaciones antiinflamatorias: Artritis reumatoide
Las propiedades antiinflamatorias de los derivados de piridopirimidina los convierten en candidatos para tratar afecciones como la artritis reumatoide. Compuestos como Dilmapimod han mostrado actividad potencial contra esta enfermedad autoinmune, y this compound podría ser un precursor o una inspiración estructural para el desarrollo de nuevos agentes terapéuticos .
Manejo de la diabetes
La estructura de piridopirimidina se ha implicado en el manejo de la diabetes a través de su influencia en las vías de señalización de la insulina. Al modular la actividad de las enzimas involucradas en el metabolismo de la glucosa, los derivados de this compound podrían contribuir a nuevas estrategias para controlar los niveles de azúcar en la sangre.
Cada una de estas aplicaciones demuestra el amplio potencial de this compound en varios campos de la investigación médica. La flexibilidad estructural y la actividad biológica del compuesto lo convierten en un objetivo valioso para el desarrollo de nuevos agentes terapéuticos en un espectro de enfermedades. La investigación en curso y los ensayos clínicos aclararán aún más su potencial completo .
Mecanismo De Acción
Target of Action
The primary target of 6-(2,6-Difluorophenyl)pyrimidin-4-ol is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in the arrest of cell division and proliferation. The downstream effects of this inhibition can lead to apoptosis or programmed cell death.
Result of Action
The inhibition of CDK2 by 6-(2,6-Difluorophenyl)pyrimidin-4-ol results in the arrest of the cell cycle, preventing cell division and proliferation . This can lead to the death of rapidly dividing cells, such as cancer cells.
Análisis Bioquímico
Biochemical Properties
6-(2,6-Difluorophenyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between 6-(2,6-Difluorophenyl)pyrimidin-4-ol and CDK2 results in the inhibition of the enzyme’s activity, thereby affecting cell cycle progression. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of 6-(2,6-Difluorophenyl)pyrimidin-4-ol on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of CDK2 by 6-(2,6-Difluorophenyl)pyrimidin-4-ol can lead to cell cycle arrest, thereby affecting cell proliferation . Moreover, this compound may alter the expression of genes involved in apoptosis, leading to programmed cell death in certain cell types. The impact on cellular metabolism includes changes in the levels of key metabolites and alterations in metabolic flux.
Molecular Mechanism
At the molecular level, 6-(2,6-Difluorophenyl)pyrimidin-4-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of target proteins . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest. Additionally, 6-(2,6-Difluorophenyl)pyrimidin-4-ol may interact with other enzymes and proteins, modulating their activity and influencing various cellular pathways. Changes in gene expression resulting from these interactions further contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(2,6-Difluorophenyl)pyrimidin-4-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under physiological conditions for extended periods . Over time, it may undergo degradation, leading to the formation of metabolites with distinct biochemical properties. Long-term exposure to 6-(2,6-Difluorophenyl)pyrimidin-4-ol has been associated with sustained inhibition of cell proliferation and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 6-(2,6-Difluorophenyl)pyrimidin-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by inhibiting CDK2 activity and inducing cell cycle arrest . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and apoptosis in certain cell types. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
6-(2,6-Difluorophenyl)pyrimidin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites may further undergo conjugation reactions, resulting in the formation of glucuronides and sulfates. The metabolic pathways of 6-(2,6-Difluorophenyl)pyrimidin-4-ol influence its pharmacokinetics and overall biochemical effects.
Transport and Distribution
The transport and distribution of 6-(2,6-Difluorophenyl)pyrimidin-4-ol within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 6-(2,6-Difluorophenyl)pyrimidin-4-ol within tissues is determined by its physicochemical properties and interactions with tissue-specific transporters.
Subcellular Localization
The subcellular localization of 6-(2,6-Difluorophenyl)pyrimidin-4-ol plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it may be transported to the nucleus, where it can influence gene expression and cell cycle regulation. The subcellular localization of 6-(2,6-Difluorophenyl)pyrimidin-4-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
Propiedades
IUPAC Name |
4-(2,6-difluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-2-1-3-7(12)10(6)8-4-9(15)14-5-13-8/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDQLMKHXADNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1-methyl-1H-imidazol-2-yl)ethylidene]hydroxylamine](/img/structure/B1486975.png)

![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1486977.png)
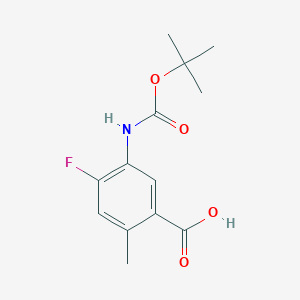

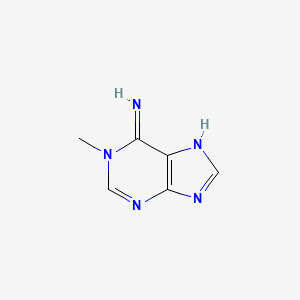
![(2,5-dioxopyrrolidin-1-yl) (2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B1486986.png)
